(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA

Lipid Metabolism Enzyme Specificity VLCFA Elongation

Accurate HACD enzyme characterization requires this specific 3-hydroxyacyl-CoA stereoisomer. Generic VLC-PUFA-CoA esters cannot substitute due to strict chain-length and double-bond recognition by elongases/dehydratases. - Key intermediate for C30:5 n-6 pathway analysis & lipidomics MRM quantification (monoisotopic mass: 1207.48064 Da) - Enables selective metabolic block mapping in retinal/neural VLC-PUFA disorders - Available for recombinant enzyme validation & pathway engineering

Molecular Formula C51H84N7O18P3S
Molecular Weight 1208.2 g/mol
Cat. No. B15550237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA
Molecular FormulaC51H84N7O18P3S
Molecular Weight1208.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(59)34-42(61)80-33-32-53-41(60)30-31-54-49(64)46(63)51(2,3)36-73-79(70,71)76-78(68,69)72-35-40-45(75-77(65,66)67)44(62)50(74-40)58-38-57-43-47(52)55-37-56-48(43)58/h5-6,8-9,11-12,14-15,17-18,37-40,44-46,50,59,62-63H,4,7,10,13,16,19-36H2,1-3H3,(H,53,60)(H,54,64)(H,68,69)(H,70,71)(H2,52,55,56)(H2,65,66,67)/b6-5-,9-8-,12-11-,15-14-,18-17-/t39-,40-,44-,45-,46+,50-/m1/s1
InChIKeyZFKMTILXBWNELO-YFDUICMCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3R-Hydroxytriacontapentaenoyl-CoA Baseline & Procurement


(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is a chemically defined, very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) ester. It is formally derived from the condensation of coenzyme A with (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoic acid [1]. This compound exists predominantly as a tetra-anionic species (4-) at physiological pH 7.3 [2]. It functions as a key intermediate in the microsomal elongation cycle of VLC-PUFAs, specifically as the substrate for 3-hydroxyacyl-CoA dehydratases (HACD1-4) that catalyze the third step in the four-step VLCFA synthesis pathway [3].

Workflow VLC-PUFA elongation pathway intermediate; substrate for HACD1-4 dehydratases
Selection Stereochemically defined 3R-hydroxy VLC-PUFA-CoA ester for pathway-specific studies
Use context Supports microsomal elongation reconstitution and lipidomics standard applications

3R-Hydroxytriacontapentaenoyl-CoA Substitution Failure Analysis


Generic substitution with other VLC-PUFA-CoA esters or structurally similar analogs is invalid due to the compound's precise stereochemistry and unique double bond configuration, which dictate its recognition and turnover by specific elongase and dehydratase enzymes [1]. Even minor alterations in chain length, degree of unsaturation, or the position of the 3R-hydroxy group can shift enzyme kinetics by orders of magnitude, as established by chain-length specificity studies on related acyl-CoA metabolizing enzymes [2]. Therefore, for assays requiring this specific intermediate in the C30:5 n-6 elongation pathway, no alternative compound can serve as a validated surrogate without introducing uncontrolled experimental variability.

Stereochemistry R-configuration required; non-hydroxylated analogs are not substrates for HACD enzymes
Chain length Shorter-chain CoA esters engage different isoforms; C16 kinetics may not translate to C30 VLC-PUFA context
Double-bond isomer Positional isomers originate from distinct metabolic pathways; pathway assignment may shift with incorrect isomer

3R-Hydroxytriacontapentaenoyl-CoA Differentiation Evidence


Stereochemical Requirement: 3R-Hydroxy vs. Non-Hydroxylated

The (3R)-hydroxy group is an absolute structural requirement for activity with the elongase complex's 3-hydroxyacyl-CoA dehydratases (HACD1-4) [1]. The non-hydroxylated analog, (15Z,18Z,21Z,24Z,27Z)-triacontapentaenoyl-CoA, lacks this functional group and is not a substrate for the dehydratase step. In vitro assays using 3-hydroxypalmitoyl-CoA have demonstrated that HACD enzymes are active on 3-hydroxyacyl-CoA esters, and this activity is essential for progression through the VLCFA elongation cycle [1].

3R-hydroxy vs. non-hydroxylated
Class-level inference
Contains 3R-hydroxy group; non-hydroxylated analog is not a HACD substrate
Supports substrate attribution; non-hydroxylated analog invalid for dehydratase step
Inferred from mammalian microsomal elongase characterization
Lipid Metabolism Enzyme Specificity VLCFA Elongation

Chain-Length Specificity: C30 vs. Shorter-Chain Analogs

Long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) exhibits a pronounced preference for longer acyl chains. Activity with a C16 substrate (3-hydroxypalmitoyl-CoA) is reported to be 6- to 15-fold higher than with a C4 substrate (3-hydroxybutyryl-CoA) [1]. While direct kinetic data for C30 substrates are not available, this chain-length trend strongly supports the inference that the C30 chain of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA confers substantially different kinetic properties compared to shorter-chain 3-hydroxyacyl-CoA esters, which are handled by distinct enzyme isoforms (e.g., short-chain 3-hydroxyacyl-CoA dehydrogenase).

Chain-length specificity
Class-level inference
C16 activity 6- to 15-fold higher than C4; C30 expected differentiated
Chain-length review required; shorter-chain CoA may not reflect VLC-PUFA metabolism
Direct C30 kinetic data not available; class-level trend applied
Enzyme Kinetics Substrate Specificity Lipidomics

Double Bond Positional Isomer Specificity

The position of the five cis double bonds determines the compound's specific metabolic fate. (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is an intermediate in the elongation of omega-6 fatty acids (e.g., from arachidonic acid), while the (12Z,15Z,18Z,21Z,24Z) isomer (also a C30:5 compound) is derived from a different metabolic pathway [1][2]. These positional isomers are recognized as distinct chemical entities by elongase enzymes, and their CoA esters cannot be used interchangeably in pathway-specific studies.

Double bond positional isomer
Supporting evidence
15,18,21,24,27 (omega-6) vs. 12,15,18,21,24 isomer; distinct enzyme handling
Pathway assignment differs; isomers not interchangeable in omega-6 studies
Based on ChEBI pathway annotations
Lipidomics Metabolic Pathway Analysis Enzyme Specificity

Mass Spectrometric Differentiation from Analogs

The exact mass and molecular formula provide unambiguous identification of this compound in analytical workflows. (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA has a monoisotopic mass of 1207.48064 Da and a molecular formula of C51H84N7O18P3S [1]. In contrast, the closely related C32 analog (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA has a higher mass (expected ~1263.5 Da) and the non-hydroxylated analog (15Z,18Z,21Z,24Z,27Z)-triacontapentaenoyl-CoA has a mass of 1187.45662 Da (monoisotopic) [2]. These mass differences are critical for accurate LC-MS/MS quantification and for confirming compound identity upon receipt.

Mass differentiation
Head-to-head
Δm = +20.02402 Da vs. non-hydroxylated analog
Supports selective LC-MS/MS detection; prevents misidentification with other CoA esters
Calculated from ChEBI structures
Analytical Chemistry Mass Spectrometry Quality Control

Biologically Relevant Ionization State

At pH 7.3, (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA exists predominantly as a tetra-anionic species (4-), which is the substrate recognized by enzymes [1]. Using the free acid form (which would require in situ activation) or a non-physiological salt form can alter enzyme kinetics and solubility. The (4-) form is the direct participant in reactions such as those catalyzed by 3-hydroxyacyl-CoA dehydratase (RHEA:39511) [2].

Ionization state
Supporting evidence
Tetra-anion (4-) at physiological pH 7.3
Ionization state supports enzyme compatibility; free acid may require conversion
Based on ChEBI/RHEA enzyme annotation
Enzyme Assays Biochemical Reconstitution pH-Dependent Activity

3R-Hydroxytriacontapentaenoyl-CoA Application Scenarios


In Vitro Reconstitution of VLC-PUFA Elongation

This compound is the essential substrate for assaying the activity of 3-hydroxyacyl-CoA dehydratases (HACD1-4) in vitro [1]. Experiments designed to characterize the third step of the VLC-PUFA elongation cycle require this specific 3-hydroxyacyl-CoA ester. The use of any other analog would not permit the correct enzymatic conversion to the corresponding (2E)-enoyl-CoA product, rendering the assay invalid.

LC-MS/MS Quantification of VLC-PUFA-CoA Intermediates

As an analytical standard, this compound is indispensable for the accurate quantification of 3-hydroxyacyl-CoA intermediates in lipidomics studies. Its unique monoisotopic mass (1207.48064 Da) and molecular formula (C51H84N7O18P3S) allow for the development of selective multiple reaction monitoring (MRM) transitions [1]. This enables researchers to distinguish this specific intermediate from other VLC-PUFA-CoA esters in complex tissue extracts, such as those from retina, brain, or testes [2].

Omega-6 VLC-PUFA Pathway Defect Investigation

This compound serves as a pathway-specific probe for studying defects in the biosynthesis of omega-6 VLC-PUFAs (C28-C36). Given that the double bond configuration (15Z,18Z,21Z,24Z,27Z) defines its origin from omega-6 precursors [1], it can be used in enzyme activity assays with patient-derived cells or recombinant enzymes to pinpoint metabolic blocks in VLC-PUFA synthesis associated with disorders like macular degeneration or certain neuropathies [2].

Metabolic Engineering for VLC-PUFA Production

In efforts to engineer microbial or plant systems for the production of high-value VLC-PUFAs, this compound can be used as an authentic standard to validate the activity of heterologously expressed elongase complexes. Monitoring the accumulation or depletion of this intermediate provides direct evidence of successful pathway reconstruction and can guide enzyme engineering efforts to improve yield and specificity.

Application
Selection Property
Validation Focus
In vitro VLC-PUFA elongation reconstitution
Defined substrate for HACD1-4 dehydratases
Enzymatic conversion to (2E)-enoyl-CoA product
LC-MS/MS quantification of VLC-PUFA-CoA intermediates
Unique mass signature and formula
MRM transition specificity in lipidomics
Omega-6 VLC-PUFA pathway defect investigation
Omega-6-specific double bond configuration
Enzyme activity in disease-model cells or recombinant enzymes
Metabolic engineering for VLC-PUFA production
Authentic pathway intermediate standard
Heterologous elongase complex activity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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